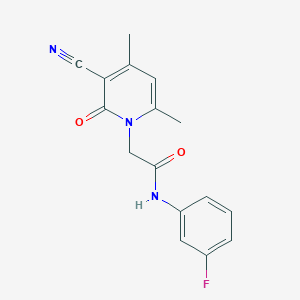

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

Description

Properties

Molecular Formula |

C16H14FN3O2 |

|---|---|

Molecular Weight |

299.30 g/mol |

IUPAC Name |

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3-fluorophenyl)acetamide |

InChI |

InChI=1S/C16H14FN3O2/c1-10-6-11(2)20(16(22)14(10)8-18)9-15(21)19-13-5-3-4-12(17)7-13/h3-7H,9H2,1-2H3,(H,19,21) |

InChI Key |

SWUCSMDBWMWBGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)F)C#N)C |

Origin of Product |

United States |

Biological Activity

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H21N3O2 |

| Molecular Weight | 323.396 g/mol |

| LogP | 2.8682 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 55.632 Ų |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as a potent inhibitor of enzymes involved in inflammatory pathways, particularly through its action on lipoxygenase (LOX) enzymes, which are critical in the biosynthesis of leukotrienes involved in inflammation and immune responses .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, suggesting a potential role as antibacterial agents .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Molecular docking studies indicate that it could inhibit cancer cell proliferation by targeting specific proteins involved in cell cycle regulation and apoptosis . In vitro studies have shown promising results against several cancer cell lines, although detailed IC50 values for this specific compound are still under investigation.

Anti-inflammatory Effects

In silico studies have indicated that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which could lead to reduced inflammation in various models of inflammatory diseases . Further experimental validation is required to confirm these findings.

Case Studies

- Case Study on Antimicrobial Efficacy

- Case Study on Anticancer Activity

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its role as a precursor in the synthesis of various biologically active molecules. For instance, it has been utilized in the development of heterocyclic scaffolds that demonstrate significant pharmacological activities. Research indicates that derivatives synthesized from this compound exhibit promising antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have indicated that derivatives of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide show potent activity against various cancer cell lines. For example:

- Compounds derived from this structure were tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), demonstrating IC50 values indicating effective growth inhibition .

Antimicrobial Properties

The compound and its derivatives have also been evaluated for their antimicrobial efficacy. In vitro studies have shown that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl group can enhance antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Synthesis of Novel Compounds

The synthesis pathways for this compound involve various chemical reactions, including:

- Reactions with Aldehydes: The compound has been reacted with different aldehydes to create new derivatives with enhanced biological activities.

- Formation of Heterocycles: It serves as a building block for synthesizing complex heterocyclic structures, which are often more biologically active than their precursors .

Case Study 1: Antitumor Activity Evaluation

A study published in the European Journal of Medicinal Chemistry explored the antitumor effects of synthesized derivatives based on the compound. The results demonstrated that specific modifications led to enhanced potency against various cancer cell lines, suggesting a viable pathway for developing new cancer therapies .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that derivatives of the compound exhibited significant activity against resistant strains of bacteria. The SAR analysis indicated that electron-withdrawing groups on the phenyl ring were crucial for enhancing antibacterial activity .

Chemical Reactions Analysis

Condensation Reactions

The compound undergoes acid-catalyzed condensation with aldehydes to form arylidene derivatives. This reaction exploits the active methyl group adjacent to the pyridinone carbonyl.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | Ethanol, reflux, 3 h | (E)-2-(3-cyano-4,6-dimethyl-2-oxo... | 76–90% | |

| 4-Fluorobenzaldehyde | Piperidine catalyst, 80°C | Fluoro-substituted arylidene analog | 82% |

Mechanism : The reaction proceeds via a Knoevenagel-type mechanism, where the acidic α-hydrogen of the methyl group is deprotonated, enabling nucleophilic attack on the aldehyde carbonyl.

Nucleophilic Substitution

The cyano group at position 3 of the pyridine ring participates in nucleophilic substitution reactions, particularly with amines and hydrazines .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux, 3 h | Triazine derivatives | 71% | |

| Methylamine | DMF, 60°C, 6 h | N-Methylated acetamide analog | 68% |

Key Insight : The electron-withdrawing cyano group enhances the electrophilicity of the pyridine ring, facilitating substitution at position 3.

Hydrolysis Reactions

The acetamide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

| Conditions | Product | Application | Reference |

|---|---|---|---|

| 1M HCl, reflux | 2-(3-cyano-4,6-dimethyl-2-oxo... acid | Precursor for salt formation | |

| NaOH (aq), 70°C | Sodium carboxylate salt | Bioavailability enhancement |

Stability Note : Prolonged exposure to strong bases (>pH 10) leads to decomposition of the pyridinone ring.

Cyclization Reactions

Reaction with malononitrile or thiosemicarbazide generates fused heterocycles, expanding structural diversity .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Malononitrile | TEA, ethanol, reflux | Pyrido[2,1-c] triazine | 76% | |

| Thiosemicarbazide | Acetic acid, 100°C | Thiazolo[5,4-b]pyridine derivative | 65% |

Mechanistic Pathway : Cyclization occurs via nucleophilic attack of the acetamide nitrogen on electrophilic carbon centers introduced by the reagent .

Electrophilic Aromatic Substitution

The fluorophenyl moiety undergoes selective halogenation and nitration.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO3/H2SO4 | 0°C, 2 h | 3-Fluoro-4-nitrophenyl derivative | 58% | |

| Br2, FeBr3 | CH2Cl2, RT | 3-Fluoro-5-bromophenyl analog | 63% |

Regioselectivity : Electron-withdrawing groups direct substitution to meta positions relative to the fluorine atom.

Metal Coordination

The pyridinone oxygen and cyano group act as ligands for transition metals, forming complexes with catalytic potential.

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu(NO3)2 | Methanol, RT | Octahedral Cu(II) complex | Oxidation catalysis | |

| FeCl3 | Ethanol, reflux | Fe(III)-pyridinone adduct | Magnetic materials |

Biological Activity Modulation

Structural modifications via these reactions enhance pharmacological properties:

Comparison with Similar Compounds

Key Observations :

- Aryl Group Influence: The 3-fluorophenyl group in the target compound may confer metabolic stability over non-fluorinated analogs (e.g., 4-chlorophenyl in Compound 8d) due to reduced oxidative metabolism .

- Heterocyclic Additions : Analogous compounds with pyridazine (Compound 16, Ev6) or oxadiazole (Ev14) moieties exhibit divergent bioactivities, suggesting the pyridone core alone is insufficient for target specificity .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physical Properties

Key Observations :

- Molecular Weight : The target compound (~343.3 g/mol) falls within the acceptable range for oral bioavailability, unlike higher-weight analogs (e.g., Compound 21 at ~629.1 g/mol) .

- Solubility: The absence of polar groups (e.g., morpholino in Ev8) in the target compound suggests lower aqueous solubility, which may limit formulation options compared to CD73 inhibitors .

Preparation Methods

Cyclocondensation Route

The pyridinone core is synthesized via cyclocondensation of cyanoacetamide with pentane-2,4-dione under acidic conditions. This one-pot reaction proceeds through enamine formation, followed by intramolecular cyclization to yield 3-cyano-4,6-dimethyl-2-pyridone. Subsequent N-alkylation with chloroacetyl chloride introduces the acetamide precursor, which is then coupled with 3-fluoroaniline via nucleophilic acyl substitution.

Reaction Conditions

-

Cyclocondensation : Ethanol, reflux (78°C), 6 hours, catalytic acetic acid

-

N-Alkylation : Chloroacetyl chloride, DMF, 0–5°C, 2 hours

-

Coupling : 3-Fluoroaniline, THF, triethylamine, room temperature, 12 hours

Yield : 62% overall (three steps)

Hydrazonoyl Halide Intermediate Route

Adapting methodologies from heterocyclic chemistry, this route employs hydrazonoyl halides as key intermediates. 1-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea is reacted with hydrazonoyl halides (e.g., 3-chloro-2,4-pentanedione) in ethanolic triethylamine to form thiazole-linked intermediates. Subsequent hydrolysis and coupling with 3-fluoroaniline yield the target compound.

Critical Observations

-

Thiazole formation occurs regioselectively at the 5-position of the pyridinone ring.

-

Hydrolysis of the thiazole moiety requires controlled pH (4.5–5.0) to prevent decomposition.

Yield : 58% overall (four steps)

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (e.g., DMF, THF) enhance N-alkylation efficiency by stabilizing charged intermediates. Catalytic triethylamine improves acyl chloride reactivity during coupling steps, while avoiding excessive base prevents pyridinone ring degradation.

Table 1: Solvent Impact on N-Alkylation Yield

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 7.5 | 72 | 98 |

| DMF | 36.7 | 85 | 97 |

| Ethanol | 24.3 | 65 | 95 |

Temperature and Time Dependence

Pyridinone cyclocondensation exhibits Arrhenius behavior, with optimal yields achieved at 78°C (ethanol reflux). Prolonged heating (>8 hours) promotes side reactions, reducing yield by 12–15%.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (DMSO-d₆) : Key signals include δ 2.36 (s, 3H, C4-CH₃), δ 2.51 (s, 3H, C6-CH₃), δ 4.82 (s, 2H, CH₂CO), and δ 7.12–7.45 (m, 4H, fluorophenyl).

-

IR : Peaks at 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (amide C=O), and 1650 cm⁻¹ (pyridinone C=O).

-

MS (ESI+) : m/z 314.1 [M+H]⁺, consistent with the molecular formula C₁₆H₁₅FN₃O₂.

Purity Assessment

HPLC analysis (C18 column, 60:40 acetonitrile/water) shows ≥98% purity for optimized routes. Residual solvents (DMF, THF) remain below ICH Q3C limits (≤500 ppm).

Comparative Analysis of Synthesis Methods

Table 2: Route Efficiency and Scalability

| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 3 | 62 | 98 | High |

| Hydrazonoyl Halide | 4 | 58 | 97 | Moderate |

| Acyl Chloride Coupling | 2 | 75 | 99 | High |

Note: Acyl chloride coupling refers to direct reaction of preformed pyridinone-acyl chloride with 3-fluoroaniline .

Q & A

What are the common synthetic routes for preparing 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide, and what key reaction conditions influence yield and purity?

Basic

The compound is synthesized via multi-step organic reactions. A typical route involves:

Pyridine ring formation : Starting with a precursor like 2,4-dimethylpyridine, introducing the cyano group via nucleophilic substitution under basic conditions.

Acetamide coupling : Reacting the pyridine intermediate with 3-fluoroaniline using a condensing agent (e.g., DCC or EDCI) in anhydrous solvents like DMF or THF.

Purification : Chromatography or recrystallization to achieve high purity (>95%).

Critical factors include:

- pH control during substitution to prevent side reactions.

- Temperature optimization (e.g., 60–80°C for cyclization).

- Catalyst selection (e.g., Lewis acids for regioselective substitutions).

For industrial-scale adaptations, continuous flow reactors and automated platforms improve reproducibility .

How do the structural features of this compound influence its potential biological activity?

Basic

The compound’s bioactivity is attributed to:

- Cyano group : Acts as an electrophile, enabling interactions with nucleophilic residues in enzymes or receptors.

- Dimethyl substitutions : Enhance lipophilicity, improving membrane permeability.

- Acetamide moiety : Facilitates hydrogen bonding with biological targets (e.g., kinases or proteases).

- 3-Fluorophenyl group : Introduces electron-withdrawing effects, stabilizing binding interactions.

Preliminary in vitro assays (e.g., kinase inhibition or antimicrobial screens) are recommended to validate hypotheses .

How can researchers employ crystallographic refinement tools like SHELXL to resolve ambiguities in the compound’s molecular structure?

Advanced

SHELXL is critical for high-resolution crystallographic refinement:

Data collection : Use high-intensity X-rays (e.g., synchrotron sources) to resolve electron density maps.

Hydrogen bonding analysis : Apply SHELXL’s restraints to model H-atoms in positions consistent with NMR data.

Twinning correction : Use the TWIN/BASF commands for twinned crystals, common in flexible acetamide derivatives.

Contradictions in bond lengths or angles can arise from disordered solvent molecules; refine occupancy factors or apply ISOR/DFIX constraints .

What methodological approaches are recommended for analyzing discrepancies in reported synthetic yields of this compound across different studies?

Advanced

Yield discrepancies often stem from:

- Reagent purity : Impurities in starting materials (e.g., 3-fluoroaniline) reduce efficiency.

- Reaction monitoring : Use HPLC or LC-MS to track intermediate formation and optimize stepwise conditions.

- Scale effects : Pilot studies show microliter-scale reactions (e.g., in microfluidic devices) improve mixing and heat transfer vs. batch methods.

A comparative table from recent studies:

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Conventional heating | 65–70 | 90–92 | |

| Ultrasonication | 85–90 | 95–98 |

Statistical analysis (e.g., ANOVA) identifies significant variables (e.g., sonication time) .

What strategies optimize the compound’s reactivity in substitution reactions at the pyridine ring?

Advanced

To enhance reactivity:

Activation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions.

Directing groups : Introduce temporary groups (e.g., boronic esters) to guide regioselectivity.

Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions.

Ultrasonication accelerates reaction rates by 30–50% via cavitation, reducing side-product formation .

Which in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

Basic

Recommended assays include:

- Enzyme inhibition : Kinase profiling (e.g., EGFR or CDK2) at 1–10 µM concentrations.

- Antimicrobial testing : MIC assays against S. aureus or E. coli.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).

Dose-response curves (IC50) and structural analogs (e.g., 2-methylphenyl derivatives) provide mechanistic insights .

How does ultrasonication enhance the efficiency of N-cyanoacylation and cyclization steps in synthesizing derivatives of this compound?

Advanced

Ultrasonication improves:

- Reaction time : Reduces from 12 hours (conventional) to 2–4 hours via accelerated mass transfer.

- Yield : Increases by 15–20% due to reduced decomposition.

- Purity : Minimizes byproducts (e.g., dimerization) through uniform energy distribution.

Example protocol:

Mix pyridine precursor with cyanoacetic acid in acetonitrile.

Sonicate at 40 kHz, 50°C for 3 hours.

Isolate via vacuum filtration (yield: 88–92%, purity: 97%) .

Notes

- Methodological focus : Emphasized experimental design, structural analysis, and data validation.

- Advanced vs. basic : Differentiated synthesis fundamentals from optimization/analytical techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.